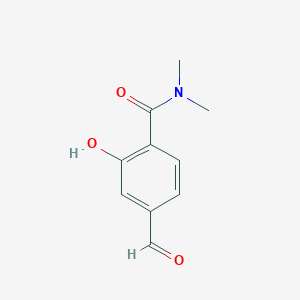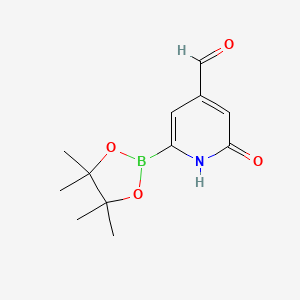
4-Formyl-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzamide, featuring a formyl group at the 4-position and a hydroxyl group at the 2-position on the benzene ring, along with N,N-dimethyl substitution on the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 2-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-Carboxy-2-hydroxy-N,N-dimethylbenzamide.
Reduction: 4-Hydroxymethyl-2-hydroxy-N,N-dimethylbenzamide.
Substitution: Depending on the nucleophile, products can vary widely.
Aplicaciones Científicas De Investigación
4-Formyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formyl-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-N,N-dimethylbenzamide:
Uniqueness
4-Formyl-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-formyl-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(14)8-4-3-7(6-12)5-9(8)13/h3-6,13H,1-2H3 |
Clave InChI |
LFPJNYGNOIDOIP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)





![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)

